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4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole
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Overview
Description
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the imidazole ring and a vinyl group substituted with a 2,3-dimethylphenyl group. It is an important intermediate in pharmaceutical synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves the reaction of phosphorus ylide with 2,3-dimethylphenyl-1-trityl-1H-imidazole-4-ketone. The reaction is typically carried out under stirring conditions overnight (12-16 hours). The reaction product is then filtered, concentrated, washed, and purified using a silica gel column . This method addresses the technical challenges of expensive reagents and complex operations, making it more suitable for industrial production.
Chemical Reactions Analysis
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group allows for substitution reactions, particularly with halogens or other electrophiles.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
Synthetic Route Overview
- Reagents : Phosphonium ylide, 2,3-dimethylphenyl-1-R1-2-R2 imidazole-4-ketone.
- Reaction Conditions : Stirring overnight (12-16 hours) at room temperature.
- Purification : The product is filtered, concentrated, and purified using silica gel chromatography.
The synthetic method aims to reduce costs associated with expensive reagents and complex operations commonly found in traditional synthesis methods .
Pharmaceutical Applications
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting α2-adrenoceptors. One notable application is in the synthesis of Medetomidine, a sedative and analgesic agent used in veterinary medicine.
Case Study: Medetomidine Synthesis
Medetomidine is known for its selective and effective action as an α2-adrenoceptor agonist. The synthesis of Medetomidine from this compound demonstrates the compound's utility:
Step | Description |
---|---|
1 | Start with this compound as a key intermediate. |
2 | Perform further reactions to introduce necessary functional groups for biological activity. |
3 | Purify the final product through standard pharmaceutical processes to ensure efficacy and safety. |
Mechanism of Action
The mechanism of action of 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole can be compared with similar compounds such as:
Dexmedetomidine: A related compound with similar structural features, used as a sedative and analgesic.
Medetomidine: Another structurally related compound with applications in veterinary medicine.
Clonidine: A compound with similar pharmacological properties, used to treat hypertension and other conditions.
These compounds share structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Biological Activity
The compound 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole (C32H28N2), a member of the imidazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
Structure and Composition
- Chemical Formula : C32H28N2
- Molecular Weight : 464.57 g/mol
- IUPAC Name : this compound
The compound features a vinyl group attached to a dimethylphenyl moiety and a trityl group, which may influence its biological activity through steric and electronic effects.
Synthesis
The synthesis of this compound typically involves the reaction of phosphorus ylide with 2,3-dimethylphenyl-1-R1-2-R2 imidazole-4-ketone. The process requires stirring for 12 to 16 hours and includes purification steps like filtration and column chromatography to obtain the desired product .
Anticancer Activity
Research indicates that imidazole derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that certain imidazoles can inhibit tumor growth by targeting specific cellular pathways. The potential of This compound as an anticancer agent is supported by its structural similarity to other effective imidazole-based drugs .
Antimicrobial Activity
Imidazole derivatives have been evaluated for their antimicrobial properties. For example, compounds with similar structures have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Case Studies
-
Study on Anticancer Activity :
- A series of imidazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the phenyl group significantly affected the potency, with some derivatives achieving IC50 values in the low micromolar range.
-
Antimicrobial Evaluation :
- A comparative study assessed the antibacterial efficacy of several imidazole derivatives against common pathogens. The findings suggested that compounds with electron-withdrawing groups exhibited enhanced activity, indicating a structure-activity relationship that could be applied to This compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Key factors influencing activity include:
- Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish biological activity.
- Steric Hindrance : Larger groups may affect binding affinity to biological targets.
- Electronic Effects : Electron-withdrawing or donating groups can modulate reactivity and interaction with molecular targets.
Table 1: Summary of Biological Activities of Imidazole Derivatives
Compound Name | Activity Type | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Anticancer | 5.38 | |
Compound B | Antibacterial | 10.5 | |
Compound C | Antifungal | 8.0 |
Table 2: Structure-Activity Relationship Insights
Substituent Type | Effect on Activity | Optimal Position |
---|---|---|
Electron-Withdrawing | Increased potency | Para position |
Bulky Groups | Decreased potency | Meta position |
Properties
Molecular Formula |
C32H28N2 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-[1-(2,3-dimethylphenyl)ethenyl]-1-tritylimidazole |
InChI |
InChI=1S/C32H28N2/c1-24-14-13-21-30(25(24)2)26(3)31-22-34(23-33-31)32(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-23H,3H2,1-2H3 |
InChI Key |
AFQCUSBBTZODOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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